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Diphenylmethyl isocyanate - 3066-44-2

Diphenylmethyl isocyanate

Catalog Number: EVT-382022
CAS Number: 3066-44-2
Molecular Formula: C14H11NO
Molecular Weight: 209.24 g/mol
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Product Introduction

Description

Diphenylmethyl isocyanate is a chemical compound with the molecular formula C14H11NO . It has a molecular weight of 209.24 g/mol . It is used in the synthesis of various chemical products .


Synthesis Analysis

Diphenylmethyl isocyanate is a type of diisocyanate, which are monomers used to make polyurethane (PU) polymers . Diisocyanates are characterized by having two NCO groups as their key reactive sites . They are distinguished from mono-isocyanates, like methyl isocyanate, which is used industrially as an acylating agent, by having very different physical properties and toxicological profiles .


Molecular Structure Analysis

The molecular structure of Diphenylmethyl isocyanate consists of a central carbon atom bonded to an isocyanate group (N=C=O) and a diphenylmethyl group .


Chemical Reactions Analysis

The reactions between substituted isocyanates (RNCO) and other small molecules (e.g., water, alcohols, and amines) are of significant industrial importance, particularly for the development of novel polyurethanes and other useful polymers . Hydrolysis can occur across both the N-C and C-O bonds of HNCO via concerted mechanisms to form carbamate or imidic acid .


Physical And Chemical Properties Analysis

Diphenylmethyl isocyanate has a molecular weight of 209.24 g/mol . Its exact mass and monoisotopic mass are 209.084063974 g/mol . It has a complexity of 228 .

N-Diphenylmethylformamide

Compound Description: N-Diphenylmethylformamide is a formamide derivative that serves as a direct precursor to diphenylmethyl isocyanate. [, ] It undergoes dehydrogenation reactions in the presence of reagents like diethyl azodicarboxylate or catalysts like palladium to yield diphenylmethyl isocyanate. [] Additionally, N-diphenylmethylformamide can undergo thermal decomposition to produce diphenylmethyl isocyanate. []

Relevance: N-Diphenylmethylformamide is the direct precursor to diphenylmethyl isocyanate, differing only by the loss of two hydrogen atoms. [, ] This makes it a structurally very similar compound. The reaction from N-diphenylmethylformamide to diphenylmethyl isocyanate represents a simple functional group transformation, highlighting the close relationship between these two compounds.

N-Formyl-diphenylmethanimine

Compound Description: N-Formyl-diphenylmethanimine is an intermediate formed during the dehydrogenation of N-diphenylmethylformamide to diphenylmethyl isocyanate. [] It is relatively unstable and readily dissociates to form benzophenone. []

Relevance: N-Formyl-diphenylmethanimine is an intermediate in the synthesis of diphenylmethyl isocyanate from N-Diphenylmethylformamide. [] While it shares some structural features with diphenylmethyl isocyanate, its instability makes it a transient species in the reaction pathway.

Semantic Scholar References:

NN′-Bisdiphenylmethylurea

Compound Description: NN′-Bisdiphenylmethylurea is a urea derivative formed as a byproduct during the palladium-catalyzed dehydrogenation of N-diphenylmethylformamide. [] In this reaction, diphenylmethyl isocyanate, formed as an intermediate, reacts with unreacted N-diphenylmethylformamide. []

Overview

Diphenylmethyl isocyanate is an organic compound characterized by its isocyanate functional group attached to a diphenylmethyl moiety. This compound is of interest in various chemical applications, particularly in the synthesis of polymers and other organic materials.

Source and Classification

Diphenylmethyl isocyanate can be synthesized through several methods, typically involving the reaction of diphenylmethanol or related compounds with isocyanating agents. It falls under the classification of isocyanates, which are highly reactive compounds used extensively in the production of polyurethanes, coatings, and other polymeric materials.

Synthesis Analysis

Methods of Synthesis

Technical Details

The synthesis typically requires specific catalysts to enhance reaction efficiency. For instance, zinc-based catalysts have shown high activity and compatibility with various substrates during the carbamate decomposition process . The reaction conditions often involve elevated temperatures and controlled atmospheres to ensure safety and yield.

Molecular Structure Analysis

Structure

Diphenylmethyl isocyanate possesses a distinctive structure where the isocyanate group (-N=C=O) is bonded to a diphenylmethyl group (C6H5)2C-. The molecular formula can be represented as C13H11N1O1.

Chemical Reactions Analysis

Reactions

Diphenylmethyl isocyanate can participate in various chemical reactions:

  1. Nucleophilic Addition: The isocyanate group can react with nucleophiles such as alcohols or amines to form carbamates or ureas.
  2. Polymerization: It can undergo polymerization reactions to form polyurethanes when reacted with polyols.
  3. Hydrolysis: In the presence of water, it can hydrolyze to form diphenylmethanol and carbon dioxide.

Technical Details

The reactivity of diphenylmethyl isocyanate stems from the electrophilic nature of the carbon atom in the isocyanate group, making it susceptible to nucleophilic attack.

Mechanism of Action

Process

The mechanism typically involves the nucleophilic attack on the carbon atom of the isocyanate by a nucleophile (e.g., an alcohol or amine). This leads to the formation of a tetrahedral intermediate that subsequently rearranges or decomposes to yield stable products such as carbamates or ureas.

Data

The reaction kinetics can vary significantly based on factors such as temperature, solvent, and concentration of reactants. Studies indicate that using specific catalysts can enhance reaction rates and yields substantially .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Diphenylmethyl isocyanate typically appears as a colorless to pale yellow liquid.
  • Boiling Point: Approximately 230 °C.
  • Density: About 1.1 g/cm³.

Chemical Properties

  • Reactivity: Highly reactive towards nucleophiles; capable of forming stable adducts with alcohols and amines.
  • Stability: Sensitive to moisture; should be stored in airtight containers to prevent hydrolysis.
Applications

Scientific Uses

Diphenylmethyl isocyanate finds applications in:

  • Polyurethane Production: Used as a precursor for flexible and rigid foams.
  • Coatings and Adhesives: Employed in formulations requiring high durability and resistance.
  • Synthesis of Fine Chemicals: Acts as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Synthetic Methodologies of Diphenylmethane Diisocyanate (MDI)

Phosgene-Based Industrial Synthesis Pathways

Liquid-Phase Phosgenation: Aniline-Formaldehyde Condensation Dynamics

The industrial synthesis of MDI fundamentally relies on the condensation of aniline with formaldehyde under acidic conditions to form methylenedianiline (MDA), the immediate precursor to MDI. This reaction proceeds through a complex network of electrophilic aromatic substitutions and rearrangements. Critical variables governing the product distribution include:

  • Aniline/Formaldehyde Molar Ratio: Higher ratios (>2:1) favor monomeric MDA (especially the 4,4′-isomer), while lower ratios promote oligomeric (polymeric) MDA formation [5] [10].
  • Acid Catalyst Concentration: Increased HCl concentration enhances protonation of intermediates (e.g., N-methylideneanilinium ions), accelerating rearrangement to 4,4′-MDA and suppressing cyclic trimer byproducts [6].
  • Temperature and Residence Time: Elevated temperatures (>100°C) and extended reaction times shift equilibrium toward higher oligomers (trimers, tetramers) due to secondary condensation reactions [5].

The resulting MDA mixture undergoes liquid-phase phosgenation in inert solvents like monochlorobenzene or o-dichlorobenzene. The reaction occurs in two stages:

  • Carbamoyl Chloride Formation: MDA amines react with phosgene (COCl₂) at 40–80°C to form carbamoyl chlorides.
  • Dehydrochlorination: Carbamoyl chlorides decompose at 100–200°C to release HCl and generate isocyanate groups (N=C=O) [5] [9].

Excess phosgene (6–8x stoichiometric) ensures complete conversion and minimizes urea formation from amine-isocyanate coupling [5]. Solvent and phosgene recovery are integral for process economics and environmental compliance.

Table 1: Influence of Process Variables on MDA Product Distribution

Process VariableDirectionEffect on Monomeric MDAEffect on Polymeric MDA
Aniline/Formaldehyde RatioIncrease
HCl/Aniline RatioIncrease
Reaction TemperatureIncrease
Water ContentIncrease

Data derived from industrial process optimization studies [5] [10].

Gas-Phase Phosgenation: Reactor Design and Process Optimization

Gas-phase phosgenation addresses limitations of liquid-phase methods, particularly solvent handling and byproduct formation. This method vaporizes MDA and reacts it with phosgene in a catalytic reactor. Key innovations include:

  • Catalyst Bed Configuration: Multi-zone reactors utilize thermally stable composite activated carbon catalysts. The catalyst loading is stratified: the bottom section (0–50% catalyst), middle section (20–80%), and top section (40–100%) to manage exothermicity and impurity profiles [2].
  • Thermal Management: Carbonization of catalyst supports at 600–800°C enhances thermal conductivity, suppressing hotspots that generate high-boiling chlorinated hydrocarbon impurities (e.g., tetrachloroethane, trichloroethylene) below 1000 ppm [2].
  • Impurity Control: Optimized gas velocity and residence time minimize dimerization and carbodiimide formation, critical for achieving >99.5% isocyanate yield [2] [8].

Table 2: Reactor Packing Zones for Gas-Phase Phosgenation Optimization

Reactor ZoneCatalyst Mass PercentageHeight RatioPrimary Function
Bottom Packing0–50%10–40%Pre-heating & Vaporization
Middle Packing20–80%10–80%Primary Phosgenation
Top Packing40–100%10–80%Impurity Scrubbing & Completion

Based on patent data for high-purity phosgene generation [2].

Non-Phosgene Catalytic Approaches

Reductive Carbonylation of Nitroaromatics: Transition Metal Catalysts

This route bypasses phosgene and MDA by directly carbonylating nitrobenzene with CO. Supported palladium complexes (e.g., Pd-phenanthroline) or ruthenium iodides serve as catalysts at 100–180°C and 20–200 bar CO pressure. The reaction proceeds via nitrosobenzene and phenylisocyanate intermediates, yielding MDI after condensation with formaldehyde. Challenges include:

  • Catalyst Deactivation: Iodide ligands corrode equipment, while sintering deactivates Pd at high temperatures [8].
  • Selectivity Control: Over-reduction leads to aniline (undesired), requiring precise CO partial pressure modulation [8].

Oxidative Carbonylation with CO/O₂: Mechanistic Challenges

Aniline, CO, and O₂ react over heterogeneous catalysts (e.g., selenium, palladium selenides) to form MDI via carbamate dimers. Key issues are:

  • Oxidative Coupling Side Reactions: O₂ oxidizes aniline to azobenzene or quinones, reducing yields below 70% [8].
  • Mass Transfer Limitations: Gas-liquid-solid interfaces in slurry reactors impede reaction rates. Microchannel reactors are being explored to enhance diffusion [8].

Dimethyl Carbonate (DMC) as a Phosgene Substitute: Carbamate Intermediate Formation

DMC offers a non-toxic route by reacting with aniline to form methyl phenyl carbamate (MPC). MPC undergoes condensation with formaldehyde to bis-carbamates, which thermally decompose (180–220°C) to MDI and methanol (recyclable). Zinc oxide catalysts, prepared via:

Zn(NO₃)₂ → ZnCO₃ (precipitation) → ZnO (calcination at 400°C)  

achieve 85–90% MPC selectivity at 170°C. However, high energy demands for carbamate pyrolysis hinder scalability [7] [8].

Isomer-Specific Production Techniques

Selective Synthesis of 4,4′-MDI via Acid-Catalyzed Condensation

Controlling the aniline/formaldehyde condensation step is paramount for 4,4′-MDI yield:

  • Protonation-Directed Regioselectivity: Under strong HCl, the para-aminobenzylium ion forms preferentially due to lower activation energy (ΔG‡ ≈ 85 kJ/mol) versus ortho isomers (ΔG‡ > 95 kJ/mol), as confirmed by ab initio calculations [6].
  • Machine Learning Optimization: Regression models correlate aniline excess (>4:1), low water content (<5%), and moderate temperatures (70–90°C) with 4,4′-MDA selectivities exceeding 90% [10].

Table 3: Isomer Distribution in MDA Under Optimized Conditions

Isomer TypeTypical Concentration (Standard Process)Concentration (Optimized for 4,4′)Key Controlling Factor
4,4′-MDA65–75%>90%Aniline ratio (>4:1)
2,4′-MDA15–25%<8%Temperature (<85°C)
Oligomeric MDA10–15%<2%Water content (<3%)

Data from laboratory-scale regression models [6] [10].

Distillation and Fractionation Strategies for Oligomer Separation

Crude MDI (after phosgenation) contains:

  • Monomeric MDI: 25–50% (4,4′ and 2,4′ isomers)
  • Oligomeric MDI: 50–75% (3–6 ring structures) [8]

Separation leverages differences in volatility and crystallinity:

  • Thin-Film Evaporation: Under high vacuum (0.1–1 mbar), monomeric MDI distills at 180–210°C, leaving oligomers ("polymeric MDI" or PMDI) as residue [5].
  • Fractional Crystallization: 4,4′-MDI crystallizes selectively at 40–45°C from solvent mixtures (e.g., chlorobenzene/hexane). Slow cooling yields >99% pure 4,4′-MDI, while 2,4′-MDI remains in the mother liquor [3].
  • Uretdione Management: To suppress 4,4′-MDI dimerization during storage, molten-state handling (>45°C) or addition of carbodiimide inhibitors (e.g., phospholine oxides) is employed [5].

PMDI fractions are tailored for applications: low-functionality PMDI (n≈2.1) for flexible foams, high-functionality PMDI (n>2.7) for rigid foams [8].

Properties

CAS Number

3066-44-2

Product Name

Diphenylmethyl isocyanate

IUPAC Name

[isocyanato(phenyl)methyl]benzene

Molecular Formula

C14H11NO

Molecular Weight

209.24 g/mol

InChI

InChI=1S/C14H11NO/c16-11-15-14(12-7-3-1-4-8-12)13-9-5-2-6-10-13/h1-10,14H

InChI Key

BWLKKFSDKDJGDZ-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)N=C=O

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)N=C=O

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